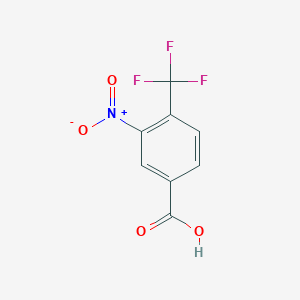

3-nitro-4-(trifluoromethyl)benzoic Acid

概述

描述

TP0427736 是一种有效的活化素受体样激酶 5 (ALK5) 选择性抑制剂,其抑制浓度 (IC50) 为 2.72 纳摩尔。 与该化合物对活化素受体样激酶 3 (ALK3) 的抑制作用相比,该化合物对 ALK5 的抑制作用更显著,ALK3 的 IC50 为 836 纳摩尔 。 TP0427736 已被证明有望减少转化生长因子-β (TGF-β) 诱导的人类外根鞘细胞的生长抑制,并延长小鼠毛囊的生长期 .

准备方法

合成路线及反应条件

TP0427736 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。详细的合成路线和反应条件属于专有信息,未公开。 据悉,该化合物是通过一系列涉及噻唑和咪唑衍生物的化学反应合成的 .

工业生产方法

TP0427736 的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和高纯度。该工艺将包括净化、结晶和质量控制等步骤,以满足工业标准。工业生产方法的具体细节未公开。

化学反应分析

反应类型

TP0427736 主要进行抑制反应,具体而言是靶向 TGF-β1 诱导的 A549 细胞中 Smad2/3 蛋白的磷酸化 。 这种抑制与浓度相关,IC50 值为 8.68 纳摩尔 .

常用试剂和条件

TP0427736 反应中常用的试剂包括 TGF-β1 和用于溶解的各种溶剂,如二甲基亚砜 (DMSO)。 反应通常在受控的实验室条件下进行,以确保准确性和可重复性 .

主要生成产物

TP0427736 反应中生成的主要产物是 Smad2/3 蛋白的磷酸化形式,该蛋白被该化合物抑制。 这种抑制导致 TGF-β 诱导的人类外根鞘细胞生长抑制减少 .

科学研究应用

TP0427736 有多种科学研究应用,包括:

作用机制

TP0427736 通过选择性抑制 ALK5 的激酶活性发挥作用。 这种抑制阻止了 Smad2/3 蛋白的磷酸化,Smad2/3 蛋白是 TGF-β 信号通路中的关键介质 。 通过阻断这条途径,TP0427736 减少了 TGF-β 诱导的人类外根鞘细胞生长抑制,并促进小鼠模型中毛囊的伸长 .

相似化合物的比较

类似化合物

LY-364947: TGF-β 受体 I (TGFβRI) 的另一种有效抑制剂,其作用机制类似.

SB431542: TGF-β 受体 I 的选择性抑制剂,常用于研究.

Galunisertib (LY2157299): TGF-β 受体 I 的抑制剂,正在研究其在癌症治疗中的潜力.

TP0427736 的独特性

TP0427736 由于其对 ALK5 的高选择性和效力而脱颖而出,其 IC50 为 2.72 纳摩尔,明显低于类似化合物 。 这种高选择性使 TP0427736 成为研究和针对 TGF-β 信号通路的潜在治疗应用的有价值工具 .

生物活性

3-Nitro-4-(trifluoromethyl)benzoic acid (NTFBA) is an aromatic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores the biological activity of NTFBA, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

NTFBA is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzoic acid framework. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the compound, which can significantly influence its biological activity.

In Vitro Studies

Research has demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In particular, NTFBA has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for NTFBA against S. aureus at approximately 25.9 μM, indicating its potential as a bactericidal agent .

- Bactericidal Activity : The Minimum Bactericidal Concentration (MBC) values were found to be equal to MIC values, confirming that NTFBA exhibits bactericidal properties .

Antitubercular Activity

NTFBA's structural analogs have been investigated for their antitubercular activity. A related compound, 3-nitro-5-(trifluoromethyl)benzoate, has shown promising results against Mycobacterium tuberculosis, suggesting that similar nitro-substituted benzoic acids may possess comparable efficacy .

Anti-Inflammatory Potential

In addition to its antimicrobial properties, NTFBA has been evaluated for its anti-inflammatory effects. The compound's ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) was assessed:

- NF-κB Modulation : Certain derivatives of NTFBA were found to increase NF-κB activity by 10–15%, suggesting a complex relationship between structure and anti-inflammatory potential . This modulation may be influenced by the positioning and nature of substituents on the aromatic ring.

Toxicity and Safety Profile

Despite the promising biological activities of NTFBA, toxicity assessments are crucial for evaluating its safety profile. Research indicates that while nitro-containing compounds often raise concerns regarding cytotoxicity, studies have not consistently found a direct correlation between antimicrobial activity and high toxicity levels .

Case Studies and Research Findings

- Antimicrobial Efficacy Against MRSA : A study highlighted the effectiveness of NTFBA in inhibiting MRSA growth in vitro, demonstrating its potential as a therapeutic agent in treating resistant infections .

- Antitubercular Activity : Another investigation focused on the structural optimization of nitrobenzoate derivatives for enhanced antitubercular activity, where NTFBA was included in a library of compounds tested against M. tuberculosis. Results indicated that compounds with nitro substitutions showed superior activity compared to their non-nitro counterparts .

- Cell Viability Assays : Evaluations using THP-1 human monocytic cell lines revealed insights into the cytotoxic effects of NTFBA derivatives. These studies are pivotal for understanding the therapeutic window of these compounds .

属性

IUPAC Name |

3-nitro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGMOJIGTUDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381232 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116965-16-3 | |

| Record name | 3-nitro-4-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。